3,4,5-Trifluorobenzothioamide
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Overview
Description
3,4,5-Trifluorobenzothioamide: is a chemical compound with the molecular formula C7H4F3NS. It is a solid substance that appears colorless to pale yellow and has a distinct ammonia-like odor. At room temperature, it is nearly insoluble in water but can dissolve in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
Synthetic Routes: The synthetic preparation of 3,4,5-Trifluorobenzothioamide involves specific chemical reactions. One common method is the reaction between 3,4,5-trifluorobenzaldehyde and thiosemicarbazide. The reaction proceeds as follows:
- 3,4,5-Trifluorobenzaldehyde (F3C6H2CHO) reacts with thiosemicarbazide to form This compound (C7H4F3NS) .
Industrial Production Methods: Industrial-scale production methods for this compound may involve variations of the above synthetic route, optimized for efficiency and yield.
Chemical Reactions Analysis
3,4,5-Trifluorobenzothioamide can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,4,5-Trifluorobenzothioamide serves as a building block for the synthesis of more complex molecules. Researchers use it to introduce fluorine atoms into organic frameworks, enhancing their properties.
Biology and Medicine: In biology and medicine, this compound may find applications as a probe or ligand in studies related to protein-ligand interactions. Its unique fluorine substitution pattern can influence binding affinity and selectivity.
Industry: The compound’s chemical properties make it useful in the development of specialty materials, such as fluorinated polymers or coatings.
Mechanism of Action
The exact mechanism by which 3,4,5-Trifluorobenzothioamide exerts its effects depends on its specific application. It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While 3,4,5-Trifluorobenzothioamide is unique due to its trifluoromethyl and thioamide functional groups, similar compounds include other fluorinated benzothioamides or related heterocycles.
Properties
Molecular Formula |
C7H4F3NS |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3,4,5-trifluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H4F3NS/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) |
InChI Key |
VYGDBZWLCLLETQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=S)N |
Origin of Product |
United States |
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